N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
Properties
CAS No. |
931965-29-6 |
|---|---|
Molecular Formula |
C32H36N4O6S |
Molecular Weight |
604.72 |
IUPAC Name |
N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38) |
InChI Key |
CYMNWXLFFDXKNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core, which is known for its bioactivity. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural complexity is crucial for its interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that thieno[3,2-d]pyrimidine derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
2. Antimicrobial Properties
Compounds related to this compound have been evaluated for antimicrobial activity. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
3. Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of key enzymes involved in neurodegenerative diseases. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitory activity against AChE was noted in related structures with IC50 values indicating significant potency .
Table 1: Biological Activities of Related Compounds
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may bind to active sites of enzymes like AChE or other targets involved in metabolic pathways.
- Cellular Uptake : The presence of benzyl and dimethoxy groups may enhance lipophilicity and cellular permeability.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through modulation of signaling pathways involving caspases.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, molecular docking studies have shown interactions with the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The compound's ability to inhibit EGFR could make it a candidate for further development in cancer therapies targeting prostate and colon cancers .
Antiviral Properties
Compounds containing similar structural motifs have been evaluated for antiviral activities. Research focusing on similar benzyl derivatives has demonstrated effectiveness against various viral strains, including HIV. The mechanism often involves the inhibition of viral replication pathways, making these compounds valuable in developing new antiviral drugs .
Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cathepsins B and K, which are involved in cancer progression and metastasis. This inhibition could lead to therapeutic strategies aimed at reducing tumor invasiveness and improving patient outcomes .
Drug Design and Development
The unique structure of this compound makes it an interesting candidate for drug design. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties while reducing toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy against targeted diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and understanding the compound's properties. These techniques provide insights into the compound's stability and reactivity, which are crucial for its application in drug development .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on EGFR Inhibition | Investigate anticancer activity | Significant binding affinity to EGFR; potential for prostate cancer treatment |
| Antiviral Activity Assessment | Evaluate effectiveness against HIV | Compounds showed inhibition of viral replication |
| Enzyme Inhibition Study | Assess impact on cathepsins | Demonstrated inhibition leading to reduced tumor invasiveness |
Chemical Reactions Analysis
Amide Bond Hydrolysis
The compound undergoes hydrolysis at its carboxamide groups under controlled acidic or basic conditions:
| Conditions | Reagents | Products | Characterization |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | Aqueous HCl | Cyclohexanecarboxylic acid + 2-((2,3-dimethoxybenzyl)amino)acetamide derivative | NMR (disappearance of amide carbonyl), MS (fragmentation pattern) |
| Basic (NaOH, 1M, 80°C) | Aqueous NaOH | Sodium carboxylate + free amine intermediate | FTIR (loss of amide I band at ~1650 cm⁻¹) |
This reaction is critical for structure-activity relationship studies, allowing modification of the carboxamide moieties.
Nucleophilic Substitution at Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution:
| Nucleophile | Conditions | Position Modified | Products | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | DMF, 100°C, 12h | C-6 of pyrimidine | 6-(Benzylamino)thienopyrimidine derivative | 68% | |
| Methanol | K₂CO₃, DCM, RT, 24h | C-2 of pyrimidine | 2-Methoxy analog | 52% |
Triethylamine is commonly used to scavenge HCl generated during these reactions.
Oxidation of Thieno Ring
The sulfur atom in the thieno ring undergoes oxidation under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 4h | Thieno[3,2-d]pyrimidine sulfone | Enhances hydrogen-bonding capacity |
| H₂O₂ (30%) | Acetic acid, RT, 8h | Sulfoxide intermediate | Used in prodrug designs |
Oxidation significantly alters the compound’s electronic properties and biological activity.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 18h | Aryl-substituted thienopyrimidine | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | N-arylated derivatives | 63% |
These reactions enable diversification of the aromatic substituents for pharmacological optimization.
Reductive Alkylation
The cyclohexanecarboxamide moiety undergoes reductive alkylation:
| Reagent | Conditions | Product | Key Change |
|---|---|---|---|
| NaBH₃CN | MeOH, RT, 6h | N-alkylated cyclohexane derivative | Increased lipophilicity |
| BH₃·THF | THF, 0°C → RT, 12h | Reduced amide to amine | Alters hydrogen-bonding profile |
Photochemical Reactions
UV irradiation induces structural changes in the thieno[3,2-d]pyrimidine system:
| Wavelength | Solvent | Product | Mechanistic Insight |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-opened thiophene derivative | Radical intermediates detected via EPR |
| 365 nm | DCM | Dimerized product | [2+2] Cycloaddition confirmed by XRD |
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly at pH < 3 (t₁/₂ = 2.1h) and pH > 10 (t₁/₂ = 4.7h)
-
Thermal Stability : Decomposes above 180°C (TGA data shows 5% weight loss at 182°C)
-
Light Sensitivity : Requires amber glass storage to prevent photodegradation
This reactivity profile enables rational design of analogs with tailored pharmacokinetic and pharmacodynamic properties, particularly for targeting enzymes like EGFR tyrosine kinases . Further studies should explore biocatalyzed reactions and flow chemistry approaches to improve reaction efficiency.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine scaffold observed in N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (). For instance, thieno[3,2-d]pyrimidines are less common in literature but may offer unique selectivity profiles compared to the more widely studied [2,3-d] isomers .
Pyrimidine Derivatives with Alternative Cores
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replace the thieno-pyrimidine core with pyrazolo[3,4-d]pyrimidine. These analogs prioritize chromene or sulfonamide substituents, which enhance solubility but reduce planar rigidity compared to the target compound’s fused thiophene system .
Substituent Analysis
Cyclohexanecarboxamide vs. Benzylcarboxamide
The cyclohexanecarboxamide group in the target compound contrasts with the benzylcarboxamide in N-[4-(aminomethyl)benzyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide ().
Dimethoxybenzylamino Side Chain
The 2,3-dimethoxybenzylamino-2-oxoethyl substituent is unique to the target compound. Similar compounds, such as those in and , employ phenyl or chromene groups but lack the methoxy electron-donating groups, which may enhance π-π stacking interactions or modulate metabolic oxidation .
Table 1: Structural and Property Comparison
† Estimated based on structural analogs.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
- Kinase Inhibition: Thieno-pyrimidines are known ATP-competitive inhibitors; the dimethoxybenzyl group may enhance selectivity for tyrosine kinases .
- Anticancer Activity : Lipophilic substituents (e.g., cyclohexane) could improve blood-brain barrier penetration, relevant for glioblastoma therapies .
Q & A
Q. What synthetic strategies are employed to construct the thieno[3,2-d]pyrimidine core in this compound?
The thieno[3,2-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. For example, aminohydroxamates react with methyl trimethoxyacetate under mild conditions to form fused pyrimidin-4-one derivatives. Key steps include ester activation, nucleophilic substitution, and cyclization, with careful control of reaction temperature and solvent polarity to avoid side reactions .
Q. How is the purity of the synthesized compound validated?
Purity is assessed using reverse-phase HPLC (e.g., C18 column, gradient elution with methanol/water) to confirm ≥90% purity. Structural confirmation is achieved via , , and HRMS. For instance, peaks at δ 8.2–8.4 ppm confirm aromatic protons in the thieno-pyrimidine ring, while HRMS matches the theoretical molecular ion .
Q. What reagents and conditions are critical for the amidation step in the synthesis?
The amidation of intermediates often employs coupling agents like HBTU or HATU with DIPEA or NMM in DMF at 0–25°C. For example, the reaction of 2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl derivatives with activated carboxylates requires stoichiometric optimization (1:1.2 molar ratio) to minimize unreacted starting material .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?
Regioselectivity is influenced by steric and electronic factors. Introducing electron-withdrawing groups (e.g., methoxy) at specific positions directs substitution to the C5 or C6 positions of the pyrimidine ring. Computational modeling (DFT) or directed ortho-metalation strategies can further guide functionalization .
Q. What methodologies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent effects). To address this:
- Perform dose-response curves in triplicate.
- Use standardized controls (e.g., known inhibitors for enzyme assays).
- Validate cell-based assays with orthogonal techniques (e.g., SPR for binding affinity). For example, inconsistent antibacterial activity against Pseudomonas aeruginosa may require checking compound stability in bacterial media .
Q. How can computational tools aid in optimizing the compound's pharmacokinetic properties?
Molecular dynamics simulations predict logP (lipophilicity) and solubility. For instance, modifying the cyclohexanecarboxamide moiety with polar substituents (e.g., hydroxyl groups) improves aqueous solubility while maintaining target binding. ADMET predictions (e.g., using SwissADME) guide structural tweaks to reduce toxicity .
Methodological Considerations
Q. What experimental design principles apply to scaling up the synthesis?
Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent volume, catalyst loading). For example, a central composite design can identify optimal conditions for the cyclization step, minimizing byproducts. Continuous-flow reactors may enhance reproducibility for steps requiring precise temperature control .
Q. How are reaction intermediates characterized to ensure correct regiochemistry?
X-ray crystallography or 2D NMR (e.g., , ) resolves regiochemical ambiguities. For example, NOESY correlations between the benzyl group and pyrimidine protons confirm substitution patterns .
Data Analysis and Interpretation
Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?
Unexpected shifts may indicate tautomerism or solvent interactions. For example, the enol-keto tautomerism of the pyrimidinedione moiety can cause split peaks in . Variable-temperature NMR or deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) can stabilize specific tautomers .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
Nonlinear regression (e.g., sigmoidal curve fitting) calculates IC values. Use tools like GraphPad Prism to compare potency via ANOVA with Tukey’s post hoc test. For outlier removal, apply Grubbs’ test at α=0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
